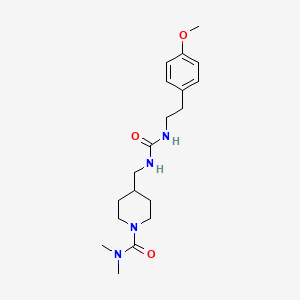
4-((3-(4-methoxyphenethyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of complex organic molecules often involves multiple steps, including the formation of key intermediates, activation of functional groups, and coupling reactions. For similar molecules, methods like the Schiff base reduction route have been employed to synthesize derivatives involving methoxyphenyl and dimethylaniline components. This process may involve nucleophilic addition reactions, amide bond formation, and reductive amination steps to build the piperidine and ureido components of the molecule (Ajibade & Andrew, 2021).
Scientific Research Applications
Antitumor Activity
Research has demonstrated that compounds structurally related to "4-((3-(4-methoxyphenethyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide" exhibit significant antitumor properties. For instance, studies on derivatives of acridine-4-carboxamide reveal potent in vitro and in vivo antileukemic activities and selectivity towards human colon carcinoma lines (Rewcastle et al., 1986). Similarly, derivatives of amsacrine, such as N-5-dimethyl-9-[(2-methoxy-4-methylsulfonylamino) phenylamino]-4-acridinecarboxamide, show cytotoxic effects against various cancer cell lines and induce cell cycle arrest in the G2 phase (Baguley et al., 1984).
DNA Binding and Interaction
Compounds with structures analogous to the specified chemical have been found to bind to DNA through intercalation, a mechanism that can interfere with DNA replication and transcription processes crucial for cancer cell proliferation. For example, the study of 4-hydroxymethyl-3-(alkylamino)acridines as models for a new class of DNA-intercalating-alkylating agents provides insights into their potential to form covalent bonds with DNA, demonstrating significant antitumor activity through this unique mechanism of action (Charmantray et al., 2001).
Synthesis and Modification
The synthesis of related compounds provides a foundation for understanding potential methods for preparing "4-((3-(4-methoxyphenethyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide." For instance, an efficient one-pot synthesis method for N-methoxy-N-methylamides from carboxylic acids offers a streamlined approach to creating a variety of amide derivatives with potential biological activity (Kim et al., 2003).
properties
IUPAC Name |
4-[[2-(4-methoxyphenyl)ethylcarbamoylamino]methyl]-N,N-dimethylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O3/c1-22(2)19(25)23-12-9-16(10-13-23)14-21-18(24)20-11-8-15-4-6-17(26-3)7-5-15/h4-7,16H,8-14H2,1-3H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWBRVQBKJXRQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)NCCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-(4-methoxyphenethyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenecarboxamide](/img/structure/B2496556.png)
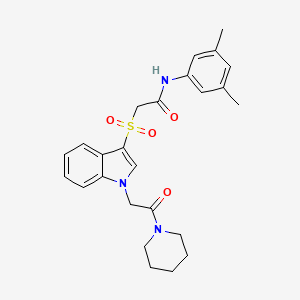
![(5-Oxo-bicyclo[2.2.2]oct-2-yl)-carbamic acid tert-butyl ester](/img/structure/B2496558.png)
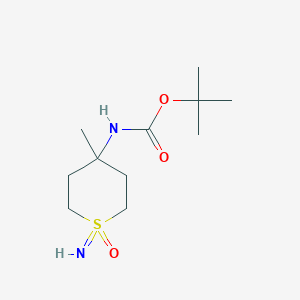

![N-(1-cyano-1-cyclopropylethyl)-2-[(2-phenylpyridin-3-yl)amino]acetamide](/img/structure/B2496565.png)
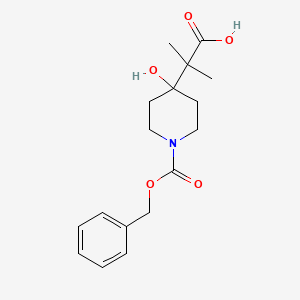

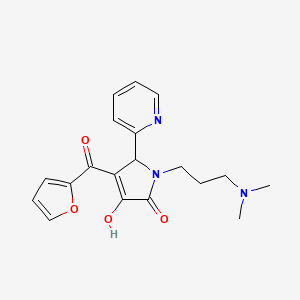
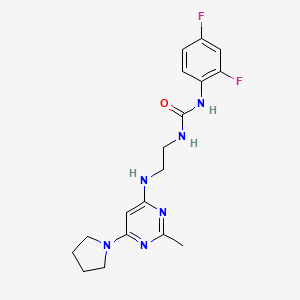
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2496576.png)


![4-benzoyl-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2496579.png)